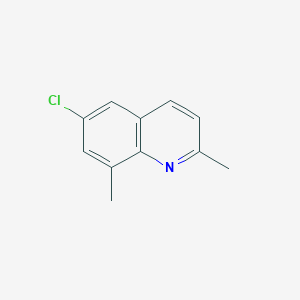

6-Chloro-2,8-dimethylquinoline

Descripción

Significance of Quinoline (B57606) Derivatives in Chemical and Biological Research

Quinoline derivatives form the backbone of numerous synthetic compounds with a broad spectrum of pharmacological activities. orientjchem.org Their presence in various natural products and clinically approved drugs underscores their importance. researchgate.net Researchers have extensively studied quinoline-based compounds for their potential as anticancer, antimalarial, antibacterial, antifungal, and anti-inflammatory agents. orientjchem.orgrsc.org The unique chemical structure of the quinoline nucleus allows for modifications at various positions, enabling the fine-tuning of their biological and chemical properties. orientjchem.org

Overview of Substituted Quinolines in Academic Inquiry

Substituted quinolines are a major focus of academic research due to their tunable electronic and steric properties. The nature and position of substituents on the quinoline ring profoundly influence the molecule's reactivity, and biological activity. orientjchem.org For instance, the introduction of a fluorine atom at the 6-position has been shown to significantly enhance antibacterial activity. orientjchem.org Similarly, substitutions at the 2- and 8-positions can impact the compound's interaction with biological targets. orientjchem.org The development of novel synthetic methodologies to create diversely substituted quinolines remains an active area of investigation. mdpi.comnih.gov

Positioning of 6-Chloro-2,8-dimethylquinoline within Quinoline Research Context

Within the broad family of quinoline derivatives, this compound stands as a compound of interest for its specific substitution pattern. The presence of a chloro group at the 6-position, an electron-withdrawing substituent, and two methyl groups at the 2- and 8-positions, which are electron-donating, creates a unique electronic environment within the molecule. This particular arrangement of substituents makes it a valuable intermediate for the synthesis of more complex molecules and a subject of study for its potential biological activities. researchgate.net

In-depth Analysis of this compound

Chemical Identity and Molecular Structure

This compound is a solid, crystalline compound with the chemical formula C₁₁H₁₀ClN. Its structure is characterized by a quinoline core with a chlorine atom attached to the 6th position of the benzene (B151609) ring and methyl groups at the 2nd and 8th positions.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 948289-20-1 |

| Molecular Weight | 191.66 g/mol |

| Molecular Formula | C₁₁H₁₀ClN |

Synthesis and Elaboration

The primary method for constructing the this compound framework is the Friedländer synthesis. This one-pot condensation reaction involves the use of 2-amino-4-chloro-6-methylbenzaldehyde and pentane-2,4-dione, catalyzed by a Lewis acid such as boron trifluoride etherate. Another synthetic approach involves the directed chlorination of 2,8-dimethylquinoline, where the 6-chloro isomer is the predominant product.

Once synthesized, this compound can serve as a starting material for a variety of chemical transformations. The chlorine atom at the 6-position can undergo nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The methyl groups can also be subjected to oxidation reactions. Furthermore, the quinoline ring itself can undergo electrophilic substitution reactions.

Spectroscopic and Crystallographic Data

The structural features of this compound have been elucidated through various spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum of a similar compound, 2,8-dimethylquinoline, shows characteristic signals for the methyl protons and the aromatic protons on the quinoline ring system. rsc.org

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton of the molecule, with distinct peaks for the methyl carbons and the carbons of the quinoline core. rsc.org

Crystallographic Data: X-ray crystallography of related quinoline derivatives reveals a generally planar quinoline ring system. The bond lengths and angles are influenced by the substituents. For instance, the introduction of substituents typically leads to a slight increase in bond lengths compared to the unsubstituted quinoline.

Applications in Chemical Research

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules. Its unique substitution pattern makes it a valuable building block for creating novel quinoline derivatives with potential applications in medicinal chemistry and materials science. researchgate.net For example, it has been used in the synthesis of hetero-substituted indoloquinolines and thiophene-substituted benzonaphthyridines, which have shown cytotoxic activity against cancer cell lines. researchgate.net

| Application Area | Description |

| Medicinal Chemistry | Serves as a scaffold for the development of new therapeutic agents, particularly in the areas of anticancer and antimicrobial research. researchgate.net |

| Organic Synthesis | A versatile intermediate for the synthesis of complex heterocyclic compounds. |

| Materials Science | Potential building block for the creation of novel organic materials with specific electronic or photophysical properties. |

Research Context and Significance

The study of this compound and its derivatives contributes to the broader understanding of structure-activity relationships in quinoline chemistry. The chlorine atom at the 6-position is known to enhance the electrophilic substitution reactivity of the quinoline ring compared to other positions. This knowledge is crucial for designing synthetic routes to new functionalized quinolines. The biological evaluation of derivatives of this compound helps in identifying key structural features responsible for their potential therapeutic effects. researchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-chloro-2,8-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c1-7-5-10(12)6-9-4-3-8(2)13-11(7)9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXUKVOJHFTFPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589132 | |

| Record name | 6-Chloro-2,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948289-20-1 | |

| Record name | 6-Chloro-2,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Chloro 2,8 Dimethylquinoline and Its Precursors

Established Synthetic Routes to 6-Chloro-2,8-dimethylquinoline

The synthesis of the quinoline (B57606) scaffold, a core structure in many pharmacologically active compounds, has been a subject of extensive research for over a century. nih.gov The specific derivative, this compound, can be prepared through various established methods, each with its own advantages and limitations. These methods often involve the construction of the bicyclic quinoline ring system from acyclic precursors.

Classical Quinoline Synthesis Adaptations (e.g., Friedländer Synthesis, Skraup Synthesis)

Classical name reactions in organic chemistry provide robust pathways to quinoline derivatives. Adaptations of these methods are frequently employed for the synthesis of this compound.

The Friedländer synthesis is a widely used and efficient one-pot condensation reaction. researchgate.net This method involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For the synthesis of this compound, the typical reactants are 2-amino-4-chloro-6-methylbenzaldehyde and pentane-2,4-dione. The reaction is often catalyzed by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), and proceeds through the formation of an enamine followed by cyclodehydration at elevated temperatures (120–140°C). The chloro group at the 6-position of the final product originates from the meta-chloro substituent on the benzaldehyde (B42025) starting material, while the methyl groups at positions 2 and 8 are derived from the methyl groups on both reactants. Optimization of reaction parameters, such as catalyst loading and solvent choice, can significantly impact the yield and purity of the product. For instance, using ethylene (B1197577) glycol as a solvent has been shown to improve yields to as high as 78%.

Another classical approach is the Skraup synthesis , which is a vigorous reaction involving the heating of a primary aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. researchgate.netgoogle.commetu.edu.tr A modified Skraup protocol can be used to produce this compound, starting from 3-chloro-5-methylaniline. In this case, glycerol acts as the source for the three-carbon chain that forms the pyridine (B92270) part of the quinoline ring, and concentrated sulfuric acid serves as a dehydrating agent. An oxidizing agent, such as nitrobenzene, is also typically required. metu.edu.tr The reaction is highly exothermic and requires careful temperature control. google.com This method can yield the desired product, but may also lead to the formation of byproducts.

Table 1: Comparison of Classical Synthesis Adaptations for this compound

| Feature | Friedländer Synthesis | Modified Skraup Protocol |

| Starting Materials | 2-Amino-4-chloro-6-methylbenzaldehyde, Pentane-2,4-dione | 3-Chloro-5-methylaniline, Glycerol |

| Catalyst/Reagents | Boron trifluoride etherate (BF₃·OEt₂) | Concentrated H₂SO₄, FeSO₄·7H₂O (inhibitor) |

| Reaction Conditions | 120–140°C, 8–12 hours | Controlled heating (100 → 160°C over 3 hours) |

| Typical Yield | Up to 78% | ~65% |

| Key Advantages | One-pot reaction, good yields with optimization. | Utilizes readily available starting materials. |

| Common Byproducts | - | 2,8-Dimethylquinolin-6-ol, 6-Chloro-2-methylquinoline |

| Reference |

Palladium-Catalyzed Cyclization Approaches

Modern synthetic methods often utilize transition metal catalysts to achieve high efficiency and selectivity. Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of heterocyclic compounds, including quinolines. chim.itorganic-chemistry.org These approaches can involve the formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.

While specific examples for the direct palladium-catalyzed cyclization to form this compound are not extensively detailed in the provided results, general strategies for quinoline synthesis using palladium catalysis are well-established. These can include the cyclization of appropriately substituted anilines and alkynes or allenes. chim.itresearchgate.net For instance, the palladium-catalyzed coupling of an aryl halide with an amine (Buchwald-Hartwig amination) can be a key step in constructing precursors for subsequent cyclization. acs.org The development of palladium-catalyzed aerobic oxidative cyclization via C-H activation also presents a modern and efficient route to quinoline derivatives. researchgate.net Such methods offer advantages in terms of functional group tolerance and can often be performed under milder conditions than classical methods. nih.gov

Multi-step Reaction Sequences for Substituted Quinoline Cores

The synthesis of complex or highly substituted quinolines often necessitates multi-step reaction sequences. nih.govworktribe.comnih.gov These approaches allow for the precise installation of various functional groups on the quinoline core. A common strategy involves the initial synthesis of a simpler quinoline derivative, which is then further modified.

For example, a multi-step synthesis could begin with the construction of a 4-hydroxyquinoline (B1666331) derivative via a reaction like the Conrad-Limpach synthesis. nih.gov This intermediate can then be converted to a 4-chloroquinoline (B167314) by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃). nih.gov Subsequent reactions can then be carried out to introduce or modify substituents at other positions on the quinoline ring. This stepwise approach provides greater control over the final structure of the molecule and is particularly useful for preparing a library of related compounds for structure-activity relationship studies. acs.org

Modified Conrad-Limpach Reactions for Quinoline Scaffolds

The Conrad-Limpach synthesis is a valuable method for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones). wikipedia.orgquimicaorganica.orgjptcp.com The reaction involves the condensation of an aniline (B41778) with a β-ketoester. wikipedia.orgiipseries.org The reaction conditions can be controlled to favor the formation of either the 4-quinolone (kinetic product) or the 2-quinolone (thermodynamic product, Knorr variation). quimicaorganica.org

To synthesize a precursor for this compound using this method, one would start with 4-chloro-2-methylaniline (B164923) and an appropriate β-ketoester. The initial condensation forms a Schiff base, which then undergoes thermal cyclization to yield the 4-hydroxyquinoline derivative. wikipedia.org High-boiling point solvents are often used to facilitate the high-energy cyclization step. nih.gov The resulting 4-hydroxy-6-chloro-2,8-dimethylquinoline can then be converted to this compound through a deoxygenation step, which can be achieved by first converting the hydroxyl group to a chloro group and then performing a reduction.

Functionalization Strategies for this compound

Once the this compound scaffold has been synthesized, it can be further modified to introduce new functional groups and modulate its chemical and biological properties. The quinoline ring system offers several sites for functionalization, including the quinoline nitrogen and the aromatic rings.

Derivatization via the Quinoline Nitrogen

The nitrogen atom in the quinoline ring is a key site for derivatization. It can act as a nucleophile and can be alkylated or arylated to form quaternary quinolinium salts or N-substituted quinolones, respectively.

N-Alkylation of the quinoline nitrogen can be achieved using various alkylating agents, such as alkyl halides (e.g., methyl iodide). This reaction leads to the formation of a positively charged quinolinium salt. Photochemical methods have also been developed for the alkylation of quinolines, where direct excitation of the protonated heterocycle allows for the use of alcohols and ethers as alkylating agents. rsc.org

N-Arylation of related quinolone systems has been successfully achieved using copper-catalyzed Chan-Lam coupling with arylboronic acids. mdpi.com This reaction provides a route to N-aryl-quinolones under relatively mild conditions. Palladium-catalyzed N-arylation reactions are also a powerful tool for forming C-N bonds and could be applicable for the derivatization of the quinoline nitrogen. acs.org These N-functionalized derivatives can serve as intermediates for the synthesis of more complex molecules. nih.gov

Substitution Reactions at the Chloro and Methyl Positions

The reactivity of this compound is significantly influenced by its substituent groups. The chlorine atom at the 6-position and the methyl groups at the 2- and 8-positions are key sites for substitution reactions, allowing for the introduction of various functional groups and the synthesis of a diverse range of derivatives.

The chlorine atom on the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr) . The electron-withdrawing nature of the quinoline ring system activates the C6 position, making it a target for nucleophiles. This allows for the displacement of the chloro group by various nucleophiles, such as amines and alkoxides. For instance, reactions with ammonia (B1221849) or sodium methoxide (B1231860) can yield 6-amino- or 6-methoxy-2,8-dimethylquinoline (B11907791) derivatives, respectively.

The methyl groups, particularly the one at the 2-position, can also undergo substitution reactions, although typically under different conditions. These reactions often involve initial activation of the methyl group, for example, through free radical halogenation, to introduce a more reactive functional group that can then be further substituted.

| Reagent/Conditions | Product | Reaction Type |

| NH₃ (aq.), CuSO₄, 120°C | 6-Amino-2,3-dimethylquinoline | Nucleophilic Substitution |

| NaOCH₃, DMF, 80°C | 6-Methoxy-2,3-dimethylquinoline | Nucleophilic Substitution |

| Pd(PPh₃)₄, PhB(OH)₂, K₂CO₃ | 6-Phenyl-2,3-dimethylquinoline | Suzuki Coupling |

This table illustrates typical nucleophilic substitution reactions on chloro-dimethylquinolines, with yields being illustrative based on analogous quinoline reactions.

Synthesis of Carboxylic Acid Derivatives (e.g., this compound-3-carboxylic acid ethyl ester)

A significant area of investigation involves the synthesis of carboxylic acid derivatives of this compound, such as the ethyl ester at the 3-position. These derivatives serve as versatile intermediates for the creation of more complex molecules. The introduction of a carboxylate group provides a handle for a variety of chemical transformations, including amide bond formation and further esterifications.

The synthesis of ethyl this compound-3-carboxylate is a key example. cymitquimica.com While specific synthetic details for this exact compound are proprietary, general methods for synthesizing quinoline-3-carboxylic acid esters often involve cyclization reactions. One common approach is the Gould-Jacobs reaction, where an aniline derivative is reacted with an ethoxymethylenemalonic ester, followed by thermal cyclization and subsequent saponification and decarboxylation if the free acid is desired.

For the synthesis of methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate, a related compound, the process typically involves multi-step organic reactions. smolecule.com These can include cyclization to form the quinoline core, selective chlorination at the desired position using reagents like phosphorus oxychloride, introduction of methyl groups via methylation reactions, and finally, esterification of a carboxylic acid precursor. smolecule.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound-3-carboxylic acid ethyl ester | 948289-32-5 | C₁₄H₁₄ClNO₂ | 263.72 |

| Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate | 1133115-70-4 | C₁₃H₁₂ClNO₂ | 249.69 |

| 6-Chloro-2-methylquinoline-3-carboxylic acid ethyl ester | 114858-39-8 | C₁₃H₁₂ClNO₂ | 249.69 |

This table provides key identifiers for some carboxylic acid derivatives of chloro-dimethylquinolines. cymitquimica.comsmolecule.comamerigoscientific.com

Formation of Schiff Bases and Hybrid Molecules from Dimethylquinoline Precursors

Schiff bases, characterized by the azomethine (-C=N-) group, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. nih.govjuniperpublishers.comgsconlinepress.com These compounds and their metal complexes are of significant interest due to their diverse biological activities. nih.gov

In the context of dimethylquinoline precursors, the synthesis of Schiff bases often involves a derivative with an amino or a hydrazino group. For example, 4-hydrazinyl-7,8-dimethylquinolin-2-ol can be reacted with various aromatic aldehydes in the presence of a catalytic amount of glacial acetic acid in ethanol (B145695) to yield the corresponding Schiff bases. connectjournals.com Similarly, urea (B33335) or thiourea (B124793) derivatives can be prepared by reacting the hydrazino precursor with isocyanates or isothiocyanates. connectjournals.com

The aldehyde group on a quinoline derivative can also serve as a precursor for Schiff base formation. For instance, new Schiff bases have been synthesized from the condensation of aldehydes with 4,4-diaminodiphenyl sulfide. nih.gov These reactions highlight the versatility of dimethylquinoline precursors in generating a wide array of hybrid molecules with potential applications in various fields.

| Precursor Type | Reactant | Product Type |

| Hydrazino-dimethylquinoline | Aromatic Aldehyde | Schiff Base |

| Hydrazino-dimethylquinoline | Isocyanate/Isothiocyanate | Urea/Thiourea Derivative |

| Amino-dimethylquinoline | Aldehyde/Ketone | Schiff Base |

This table outlines the general formation of Schiff bases and related derivatives from dimethylquinoline precursors. nih.govconnectjournals.com

General Reaction Types Investigated in Chloro-Dimethylquinolines

The chemical reactivity of chloro-dimethylquinolines has been explored through various general reaction types, providing a deeper understanding of their behavior and potential for further functionalization.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction type for chloro-dimethylquinolines. evitachem.com The chlorine atom, being an effective leaving group, can be displaced by a variety of nucleophiles. ksu.edu.sa The position of the chloro group on the quinoline ring significantly influences its reactivity in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the quinoline ring facilitates these reactions, particularly when the chloro group is at positions that are activated by the ring nitrogen. For example, a chlorine atom at the 2- or 4-position is generally more reactive towards nucleophilic attack than one at the 6-position.

Electrophilic Substitution Reactions

The quinoline ring system can also undergo electrophilic substitution reactions, such as nitration and halogenation. evitachem.com The directing effects of the existing substituents—the chloro and methyl groups—play a crucial role in determining the position of the incoming electrophile. The chloro group is generally deactivating but ortho- and para-directing, while the methyl groups are activating and also ortho- and para-directing. The interplay of these electronic effects, along with steric hindrance, dictates the regioselectivity of the reaction. For many quinoline derivatives, electrophilic substitution occurs primarily at the C5 and C8 positions of the benzene (B151609) ring portion.

Oxidation and Reduction Processes

Oxidation and reduction reactions offer pathways to further modify the chloro-dimethylquinoline scaffold. evitachem.comchembam.com Oxidation can lead to the formation of quinoline N-oxides, which can alter the electronic properties of the ring and serve as intermediates for further transformations. smolecule.com Common oxidizing agents include hydrogen peroxide and peracids. smolecule.com

Reduction processes can target either the heterocyclic pyridine ring or the carbocyclic benzene ring, depending on the reaction conditions and the nature of the substituents. ambeed.com For example, catalytic hydrogenation of quinolines can lead to the formation of tetrahydroquinoline derivatives. ambeed.com The presence of electron-donating groups on the benzene ring tends to favor the reduction of that ring, while electron-withdrawing groups may favor reduction of the pyridine ring. ambeed.com

Spectroscopic Characterization and Structural Elucidation of 6 Chloro 2,8 Dimethylquinoline and Its Analogs

X-ray Crystallography for Solid-State Structure Determination

Analysis of Molecular Geometry and Conformation

The fundamental structure of 6-chloro-2,8-dimethylquinoline consists of a quinoline (B57606) core, which is a bicyclic aromatic system formed by the fusion of a benzene (B151609) and a pyridine (B92270) ring. This core is inherently planar. In this specific derivative, a chlorine atom is attached at the 6-position, and two methyl groups are located at the 2- and 8-positions of the quinoline ring.

Crystallographic studies of analogous substituted quinolines reveal that the quinoline ring system generally maintains its planarity, even with the presence of multiple substituents. However, bulky groups can cause minor deviations from perfect planarity. For instance, in the analog 1-[(2-Chloro-7,8-dimethylquinolin-3-yl)methyl]pyridin-2(1H)-one, the quinoline ring system is nearly planar, with a maximum deviation from the mean plane of 0.074 (2) Å. nih.goviucr.org Similarly, in 4-chloro-2,5-dimethylquinoline, the non-hydrogen atoms are essentially coplanar, with a root-mean-square deviation of 0.009 Å. researchgate.net In 2-chloro-7,8-dimethylquinoline-3-carbaldehyde, all non-hydrogen atoms lie on a crystallographic mirror plane, confirming the planarity of the molecule. researchgate.net

Theoretical calculations, such as those using Density Functional Theory (DFT), provide benchmark values for the bond lengths and angles of the quinoline skeleton. The introduction of substituents like chlorine and methyl groups leads to subtle but measurable changes in these parameters. Generally, substitution tends to increase the bond lengths compared to the unsubstituted quinoline molecule.

Table 1: Selected Bond Lengths and Angles for Unsubstituted Quinoline (Theoretical)

| Parameter | Value |

|---|---|

| Bond Lengths | |

| N1-C2 | 1.318 Å |

| C2-C3 | 1.418 Å |

| C3-C4 | 1.375 Å |

| C6-C7 | 1.377 Å |

| Bond Angles | |

| C2-C3-C4 | 118.65° |

| C3-C4-C1 | 119.36° |

| N1-C5-C9 | 118.46° |

The conformation of the molecule is largely defined by the orientation of the methyl groups relative to the quinoline plane. Due to the aromatic nature of the quinoline ring, rotation around the C-C bonds within the ring is restricted. The primary conformational flexibility would arise from the rotation of the methyl groups, which is generally of low energy barrier.

Examination of Intermolecular Interactions (e.g., Hydrogen Bonding, π–π Stacking, C–H···π Interactions)

The solid-state packing and, consequently, the material properties of this compound and its analogs are significantly influenced by a variety of intermolecular interactions.

Hydrogen Bonding: While the parent this compound does not have classical hydrogen bond donors, its analogs can participate in such interactions if appropriate functional groups are present. nih.gov For example, in the crystal structure of 1-[(2-Chloro-7,8-dimethylquinolin-3-yl)methyl]pyridin-2(1H)-one, weak intermolecular C—H···O hydrogen bonds link the molecules into supramolecular chains. nih.gov A similar analog, ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate, also exhibits C—H···O and C—H···N interactions that contribute to its crystal packing. iucr.org

π–π Stacking: As aromatic systems, quinoline derivatives frequently exhibit π–π stacking interactions. These interactions are crucial in stabilizing the crystal lattice. In 4-chloro-2,5-dimethylquinoline, molecules are stacked along the a-axis with centroid-centroid distances between the benzene and pyridine rings of 3.649 (1) Å and 3.778 (1) Å, respectively. researchgate.net The analog 1-[(2-Chloro-7,8-dimethylquinolin-3-yl)methyl]pyridin-2(1H)-one shows π–π stacking between the pyridone and benzene rings of the quinoline system, with a centroid–centroid distance of 3.6754 (10) Å. nih.goviucr.org In another related compound, 2,4-dichloro-7,8-dimethylquinoline, weak π–π stacking interactions link pairs of molecules with centroid-centroid distances of 3.791 (3) Å and 3.855 (3) Å. iitkgp.ac.in For 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline, π–π interactions involving inversion-related pyridine rings are observed with an intercentroid distance of 3.608 (4) Å. iucr.org

Other Interactions: The chlorine atom at the 6-position can participate in van der Waals interactions, which may influence the crystal packing arrangements. In some halogenated quinoline derivatives, short Br···Cl and Br···N contacts, shorter than the sum of their van der Waals radii, have been observed, indicating significant halogen bonding interactions. iucr.org

Table 2: Intermolecular Interaction Data for Analogs of this compound

| Compound | Interaction Type | Distance/Geometry |

|---|---|---|

| 4-Chloro-2,5-dimethylquinoline | π–π Stacking | Centroid-centroid distances: 3.649 (1) Å and 3.778 (1) Å. researchgate.net |

| 1-[(2-Chloro-7,8-dimethylquinolin-3-yl)methyl]pyridin-2(1H)-one | π–π Stacking | Centroid-centroid distance: 3.6754 (10) Å. nih.goviucr.org |

| 2,4-Dichloro-7,8-dimethylquinoline | π–π Stacking | Centroid-centroid distances: 3.791 (3) Å and 3.855 (3) Å. iitkgp.ac.in |

| Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate | π–π Stacking | Centroid-centroid distances: 3.7985 (16) Å and 3.7662 (17) Å. iucr.org |

| 3-Bromomethyl-2-chloro-6-(dibromomethyl)quinoline | π–π Stacking | Intercentroid distance: 3.608 (4) Å. iucr.org |

| 1-[(2-Chloro-7,8-dimethylquinolin-3-yl)methyl]pyridin-2(1H)-one | C—H···O Hydrogen Bonding | Links molecules into supramolecular chains. nih.gov |

| Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate | C–H···π Interactions | Contributes to packing stabilization. iucr.orguv.mx |

| 6-Chloro-2,3-dimethylquinoline | C–H···π Interactions | Contributes to layered crystal packing. |

Computational and Theoretical Studies on 6 Chloro 2,8 Dimethylquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. nih.gov DFT methods are frequently used to understand the structure-property relationships in heterocyclic systems like quinoline (B57606) derivatives. scispace.comrsc.org Calculations are typically performed using specific functionals, such as B3LYP, in combination with a basis set like 6-311++G(d,p) to ensure a high level of theoretical accuracy. arabjchem.orgresearchgate.net

The first step in a DFT study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. arabjchem.org For quinoline derivatives, this involves calculating bond lengths, bond angles, and dihedral angles. researchgate.net The optimized geometry is confirmed as a true energy minimum when no imaginary vibrational frequencies are found. redalyc.org

The fundamental structure of 6-Chloro-2,8-dimethylquinoline consists of a planar quinoline ring system. The electron-withdrawing chlorine atom at the C-6 position and the electron-donating methyl groups at the C-2 and C-8 positions significantly influence the electronic properties and reactivity of the molecule. DFT studies on similar compounds, like 6-chloroquinoline, show that the substitution of chlorine alters the reactive nature of the quinoline moiety. researchgate.net Studies on other chloro-dimethyl-quinoline derivatives have also been conducted to understand how substitutions impact electronic and optical properties. researchgate.netnih.gov

Table 1: Example of Calculated Structural Parameters for a Quinoline Derivative This table illustrates typical data obtained from DFT geometry optimization for a related quinoline derivative, as specific experimental data for this compound is not available in the provided sources.

| Parameter | Bond | Calculated Value (Å) |

| Bond Length | C2-C3 | 1.37 |

| C8-C8a | 1.41 | |

| N1-C2 | 1.32 | |

| C6-Cl | 1.74 |

Data is conceptual and based on typical values for quinoline systems.

DFT calculations are highly effective in predicting spectroscopic parameters that can be compared with experimental data for structure validation.

NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating the ¹H and ¹³C NMR chemical shifts of molecules. researchgate.netredalyc.org Theoretical chemical shifts are often calculated in a solvent like DMSO or CDCl₃ to mimic experimental conditions and are compared against an internal standard like Tetramethylsilane (TMS). redalyc.orgnih.gov For related quinoline compounds, these calculations have shown good agreement with experimental values. nih.govresearchgate.net

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated and compared with experimental data from Fourier Transform Infrared (FT-IR) and Raman spectroscopy. researchgate.net The vibrational modes are assigned based on potential energy distribution (PED) analysis. researchgate.net For quinoline derivatives, C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ range. researchgate.net A good correlation between calculated and experimental frequencies confirms the accuracy of the optimized molecular structure. bohrium.com

Table 2: Illustrative Comparison of Experimental and Calculated ¹H NMR Chemical Shifts for a Quinoline Derivative This table demonstrates the correlation between experimental and DFT-calculated NMR data for a representative quinoline compound.

| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) |

| H3 | 8.26 | 8.15 |

| H4 | 7.59 | 7.66 |

| H5 | 7.97 | 8.02 |

| H7 | 7.78 | 7.81 |

Source: Based on data for 1-(4-phenylquinolin-2-yl)propan-1-one. nih.gov

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.govmdpi.com

HOMO: Represents the ability of a molecule to donate an electron. Regions with high HOMO density are prone to electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of molecular stability. A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. scirp.org

In substituted quinolines, the distribution of these orbitals and the resulting energy gap are influenced by the electronic nature of the substituents. researchgate.net For instance, the HOMO-LUMO gap for quinoline itself is calculated to be around -4.83 eV. scirp.org This value is modified by the addition of chloro and methyl groups.

Table 3: Example of Calculated FMO Energies for Quinoline Derivatives This table provides representative HOMO, LUMO, and energy gap values for quinoline compounds, illustrating the data derived from FMO analysis.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Quinoline | -6.646 | -1.816 | 4.830 |

| 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde | - | - | 2.75 |

| 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde | - | - | 2.50 |

Source: Data compiled from studies on quinoline and its derivatives. researchgate.netscirp.org

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The MEP map illustrates the charge distribution on the molecule's surface using a color scale.

Red Regions: Indicate negative electrostatic potential, rich in electrons, and are favorable sites for electrophilic attack. These are often located around electronegative atoms like nitrogen or oxygen. nih.gov

Blue Regions: Indicate positive electrostatic potential, which is electron-poor, and are targets for nucleophilic attack. nih.gov

Green Regions: Represent neutral or zero potential areas.

For quinoline derivatives, the nitrogen atom and the region around the chlorine atom are typically identified as negative potential sites, making them susceptible to interactions with electrophiles. researchgate.netnih.gov The MEP analysis helps in understanding intermolecular interactions and predicting how the molecule might bind to a biological receptor. researchgate.net

Molecular Modeling and Docking Simulations

Molecular modeling, particularly docking simulations, is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein or DNA. dergipark.org.tr This method is instrumental in drug discovery for evaluating potential therapeutic agents. nih.gov

Molecular docking simulations place a ligand into the binding site of a biological target and calculate a "docking score" or binding affinity, usually expressed in kcal/mol. dergipark.org.tr A more negative binding energy indicates a more stable and favorable interaction between the ligand and the target. dergipark.org.tr

Studies on various quinoline derivatives have shown their potential to interact with a range of biological targets:

DNA: The planar aromatic structure of quinolines makes them suitable for intercalating between the base pairs of a DNA double helix, an interaction driven by π-π stacking forces. brieflands.com Docking studies of quinoline-diones with DNA have shown binding affinities ranging from -5.85 to -9.87 kcal/mol. brieflands.com

Enzymes: Quinolines are known to target enzymes like HIV reverse transcriptase and integrase. nih.govscirp.org Docking studies have identified key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the enzyme's active site. scirp.org For example, docking of quinoline-pyrimidine hybrids against HIV reverse transcriptase yielded binding scores as high as -10.67 kcal/mol. nih.gov

Other Proteins: Quinolines have been docked against various other protein targets, including VEGFR-2 tyrosine kinase and bacterial proteins from Bacillus subtilis, demonstrating a broad range of potential applications. researchgate.netnih.gov

The binding mode analysis reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-target complex. For this compound, the chlorine atom and methyl groups would be expected to enhance binding affinity to specific enzymes and receptors through such interactions.

Table 4: Example of Predicted Binding Affinities for Quinoline Derivatives against Various Biological Targets This table illustrates the range of binding affinities reported for different quinoline derivatives in molecular docking studies, providing a reference for the potential interactions of this compound.

| Quinoline Derivative Class | Biological Target | Predicted Binding Affinity (kcal/mol) |

| Indeno[1,2-b]quinoline-9,11-diones | DNA (oligonucleotide) | -6.86 to -9.20 |

| Quinolines against B. subtilis | Dihydrofolate Reductase (2VAM) | -4.46 to -4.63 |

| Quinolines against B. subtilis | Dihydropteroate Synthase (1FSE) | -3.51 to -6.34 |

| 2,4-disubstituted quinolines | M. tuberculosis LipB | -15.4 to -18.5 |

| Quinoline-pyrimidine hybrids | HIV Reverse Transcriptase (4I2P) | up to -10.67 |

Source: Data compiled from multiple molecular docking studies. dergipark.org.trnih.govbrieflands.comnih.gov

Insights into Ligand-Protein Interactions and Enzyme Inhibition

Computational studies, particularly molecular docking, have been instrumental in elucidating the potential of this compound and its derivatives as inhibitors of various enzymes and proteins. These in silico methods predict the binding affinity and interaction patterns between a ligand, such as a quinoline derivative, and the active site of a target protein. This approach is crucial in the early stages of drug discovery for identifying and optimizing lead compounds.

Quinoline derivatives are known to target a range of enzymes, including bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. The mechanism of inhibition often involves the quinoline scaffold intercalating into the DNA-enzyme complex, leading to a disruption of the enzyme's function and ultimately causing bacterial cell death.

In the context of anticancer research, quinoline derivatives have been investigated as inhibitors of enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the pyrimidine (B1678525) biosynthesis pathway. nih.gov Computational modeling helps in designing analogues with improved binding affinity by strategically placing functional groups to form new interactions with amino acid residues in the enzyme's active site. nih.gov For example, the design of novel inhibitors often focuses on establishing new hydrogen bonds with specific residues like threonine and tyrosine within the binding pocket. nih.gov

The following table summarizes representative data from molecular docking studies on various quinoline derivatives, illustrating the types of interactions and binding energies observed.

| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

| Pyrimidine-containing quinoline derivatives | HIV Reverse Transcriptase | LYS 101, TRP 229, TYR 188 | -9.34 to -10.67 nih.gov |

| Chalcone derivatives with quinoline moiety | Dihydropteroate Synthase (DHPS) | Not specified | -5.35 to -6.27 researchgate.net |

| Pyrimidine derivatives with quinoline moiety | Dihydrofolate Reductase (DHFR) | Not specified | -6.08 to -6.60 researchgate.net |

| Quinolines | Human Papillomavirus (HPV) E6/E7 associated proteins | Not specified | Ki = 76.26 nM researchgate.net |

This table is illustrative and compiles data from studies on various quinoline derivatives to demonstrate the application of computational methods. The specific binding affinity of this compound would require dedicated docking studies.

Structure-Energy Relationship Analysis

Theoretical calculations, primarily using Density Functional Theory (DFT), are employed to understand the relationship between the molecular structure of this compound and its energetic properties. These studies provide valuable information on the molecule's stability, reactivity, and electronic characteristics.

A key aspect of structure-energy analysis is the study of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO energy gap are critical descriptors of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. The electron-withdrawing chlorine atom at the C6 position and the electron-donating methyl groups at the C2 and C8 positions will significantly influence the energy levels of the HOMO and LUMO, thereby modulating the reactivity of the this compound molecule.

Furthermore, the molecular electrostatic potential (MEP) surface, another output of theoretical calculations, provides a visual representation of the charge distribution within the molecule. researchgate.net The MEP map can identify the electron-rich and electron-poor regions, which are indicative of the sites susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the nitrogen atom is expected to be an electron-rich site, while the regions around the chlorine and hydrogen atoms may be more electron-deficient.

Studies on similar substituted quinolines have shown that the position of substituents significantly affects the electronic properties. For instance, a comparative study on 2-chloro-5,7-dimethylquinoline-3-carboxaldehyde and 2-chloro-5,8-dimethylquinoline-3-carboxaldehyde demonstrated that a change in the methyl group position can alter the bandgap energy. nih.gov This highlights the sensitivity of the electronic structure to the substitution pattern.

The following table presents theoretical data for related quinoline compounds, which can serve as a reference for understanding the structure-energy relationship of this compound.

| Compound | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| 6-Chloroquinoline | DFT/B3LYP/6-311++G(d,p) | Not specified | Not specified | Not specified researchgate.net |

| 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde | DFT | Not specified | Not specified | 2.75 nih.gov |

| 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde | DFT | Not specified | Not specified | 2.50 nih.gov |

This table provides context from related molecules, as specific HOMO/LUMO energy values for this compound were not available in the searched literature.

Biological Activity Investigations of 6 Chloro 2,8 Dimethylquinoline and Its Analogs

Antimicrobial Properties

Quinolines are recognized for their broad-spectrum antimicrobial effects. researchgate.nete-century.us Derivatives of 6-Chloro-2,8-dimethylquinoline have been investigated for their ability to inhibit the growth of various bacteria and fungi, showing promise in the development of new antimicrobial agents.

The antibacterial activity of quinoline (B57606) derivatives is often attributed to their ability to inhibit essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication and cell division.

While specific data on the antibacterial activity of this compound against the listed strains is not extensively detailed in the provided search results, the broader class of quinoline derivatives has demonstrated efficacy. For instance, some quinoline-based thiosemicarbazide (B42300) derivatives have shown activity against Staphylococcus aureus. acs.org Other research has highlighted the potential of substituted quinolines against pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. connectjournals.com

Research into quinoline-pyrimidine hybrid molecules has shown that the presence of halogen groups, such as chlorine, on the phenyl ring can enhance antimicrobial activity against S. aureus, Streptococcus pyogenes, E. coli, and P. aeruginosa. researchgate.net Furthermore, certain 7,8-dimethylquinoline (B1340081) derivatives have been screened for their antibacterial effects against Staphylococcus aureus, Escherichia coli, and Salmonella typhosa. connectjournals.com

Table 1: Antibacterial Activity of Selected Quinoline Analogs

| Compound/Analog Class | Bacterial Strain | Activity/Observation |

|---|---|---|

| Quinoline-thiosemicarbazide derivatives | Staphylococcus aureus | Inhibited growth with a MIC value of 250 µg/mL. acs.org |

| 6-chloro-2,3-dimethylquinoline | Escherichia coli | MIC of 32 µg/mL. |

| 6-chloro-2,3-dimethylquinoline | Staphylococcus aureus | MIC of 16 µg/mL. |

| 6-chloro-2,3-dimethylquinoline | Pseudomonas aeruginosa | MIC of 64 µg/mL. |

| 7,8-dimethylquinoline derivatives | Escherichia coli, Staphylococcus aureus | Moderate activity observed. connectjournals.com |

This table is generated based on available data for quinoline analogs and may not represent the specific activity of this compound.

Quinoline derivatives have also been explored for their potential to combat fungal pathogens. e-century.us The antifungal activity of these compounds is influenced by the nature and position of substituents on the quinoline ring.

For example, a series of 6-(tert-butyl)-8-chloro-2,3-dimethyl quinoline derivatives exhibited excellent protective efficacy (100%) against the rice blast fungus, Pyricularia oryzae, at a concentration of 100 ppm. researchgate.net One particular derivative in this series showed high fungicidal efficacy against Pyricularia oryzae even at 10 ppm. researchgate.net Structure-activity relationship studies indicated that substitution with fluorine or chlorine at the 2-position of the benzene (B151609) ring resulted in good antifungal activity against Pyricularia oryzae. researchgate.net

Other studies have shown that certain quinoline derivatives possess activity against various fungi, including Candida albicans and Aspergillus niger. acs.orgresearchgate.net For instance, some quinoline-thiosemicarbazide derivatives showed inhibitory effects against C. albicans. acs.org Additionally, novel quinoline thioether derivatives have been synthesized and evaluated for their in vitro antifungal activities against ten phytopathogenic fungi. dntb.gov.ua

Table 2: Antifungal Activity of Selected Quinoline Analogs

| Compound/Analog Class | Fungal Strain | Activity/Observation |

|---|---|---|

| 6-(tert-butyl)-8-chloro-2,3-dimethyl quinoline derivatives | Pyricularia oryzae | 100% protective efficacy at 100 ppm. researchgate.net |

| Quinoline-thiosemicarbazide derivative (QST10) | Candida albicans | MIC value of 31.25 µg/mL. acs.org |

| Quinoline-pyrimidine hybrids | Aspergillus niger, Candida albicans | Good antifungal activity reported. researchgate.net |

This table is generated based on available data for quinoline analogs and may not represent the specific activity of this compound.

The quinoline scaffold is a key component in several antitubercular agents. nih.govresearchgate.netaustinpublishinggroup.com The presence of a halogen at the C-6 position of the quinoline ring has been shown to significantly enhance inhibitory activity against Mycobacterium tuberculosis.

Specifically, research on arylated quinoline carboxylic acids demonstrated that a 6-chloro derivative was the most inhibitory compound against M. tuberculosis H37Rv among a series of halogenated analogs. mdpi.comresearchgate.net In contrast, substitutions at the C-8 position led to a loss of anti-TB activity. mdpi.com Further studies on quinoline carboxamides derived from 5-Chloro-2,8-dimethylquinoline have also shown promising antitubercular activity with low cytotoxicity.

The mechanism of action for some quinoline derivatives involves the inhibition of mycobacterial ATP-synthase or DNA gyrase. mdpi.comijprajournal.com

Table 3: Antitubercular Activity of Selected Quinoline Analogs

| Compound/Analog Class | Target | Activity/Observation |

|---|---|---|

| 6-chloro arylated quinoline carboxylic acid | Mycobacterium tuberculosis H37Rv | Most inhibitory compound in its series. mdpi.comresearchgate.net |

| 5-Chloro-2,8-dimethylquinoline derived carboxamides | Mycobacterium tuberculosis | Significant antitubercular activity with low cytotoxicity. |

This table is generated based on available data for quinoline analogs and may not represent the specific activity of this compound.

Quinolines have a long history as antimalarial drugs, with quinine (B1679958) being a well-known example. researchgate.netraco.cat The 7-chloro-4-aminoquinoline scaffold is particularly important in medicinal chemistry for its antimalarial properties. researchgate.net

While specific data for this compound is limited, its structural analog, 7-chloro-2,8-dimethylquinoline, has shown antimalarial activity in in-vitro studies. smolecule.com Generally, quinoline derivatives are known to be effective against Plasmodium falciparum. nih.gov The mechanism of action for some quinolines involves interfering with the parasite's ability to synthesize DNA and proteins. guidechem.com

Research on quinoline-pyrazolopyridine hybrids has shown that a compound with a 4-chloro substituent on both aryl rings displayed potent in vitro and in vivo antimalarial activity, comparable to the standard drug chloroquine (B1663885). nih.gov

Table 4: Antimalarial Activity of Selected Quinoline Analogs

| Compound/Analog Class | Target | Activity/Observation |

|---|---|---|

| 7-Chloro-2,8-dimethylquinoline | Plasmodium falciparum | In vitro antimalarial activity. smolecule.com |

| Quinoline-pyrazolopyridine hybrid (with 4-Cl substituent) | Plasmodium falciparum | Potent in vitro and in vivo activity. nih.gov |

This table is generated based on available data for quinoline analogs and may not represent the specific activity of this compound.

Anticancer / Cytotoxic Potential

In addition to their antimicrobial properties, quinoline derivatives have been investigated for their potential as anticancer agents. researchgate.net Their cytotoxic effects are often linked to their ability to intercalate with DNA or inhibit key enzymes involved in cancer cell proliferation.

Derivatives of this compound and its analogs have been evaluated for their cytotoxic activity against various human cancer cell lines.

For instance, novel indoloquinolines synthesized from 4-chloro-2,8-dimethylquinoline (B186857) showed good cytotoxicity against HeLa (cervical cancer) and K562 (chronic myelogenous leukemia) cells. researchgate.net Some of these compounds displayed stronger cytotoxic activity against both cell lines compared to the standard drug Adriamycin. researchgate.net

In another study, hybrid quinolines were synthesized and tested against human prostate cancer (PC-3) and breast cancer (MCF-7) cell lines. ekb.eg One of the synthesized compounds, a quinolone-triazole theophylline (B1681296) conjugate, exhibited an IC50 value of 6.61 µM against MCF-7 cells and 7.33 µM against PC-3 cells. ekb.eg Other research has also noted the cytotoxic effects of certain quinoline derivatives against MCF-7 and PC-3 cell lines.

Table 5: In vitro Cytotoxicity of Selected Quinoline Analogs

| Compound/Analog Class | Cell Line | IC50 Value (µM) |

|---|---|---|

| Indoloquinolines from 4-chloro-2,8-dimethylquinoline | HeLa, K562 | Good cytotoxicity reported. researchgate.net |

| Quinolone-triazole theophylline conjugate | MCF-7 | 6.61 ± 0.4. ekb.eg |

| Quinolone-triazole theophylline conjugate | PC-3 | 7.33 ± 0.5. ekb.eg |

This table is generated based on available data for quinoline analogs and may not represent the specific activity of this compound.

Investigation of Apoptosis Induction

The quinoline scaffold is a significant structure in medicinal chemistry, with derivatives being investigated for their potential to induce programmed cell death, or apoptosis, in cancer cells. Emerging research has identified this compound as a compound with potential anticancer properties, specifically its ability to trigger apoptosis. In vitro studies on various cancer cell lines have shown that it can induce this process at concentrations as low as 1 µg/mL. The mechanism is believed to involve the modulation of various signaling pathways that ultimately lead to apoptosis in cancer cells.

While specific mechanistic pathways for this compound are still under detailed investigation, studies of its analogs provide further insight. For example, the related compound 5-Chloro-2,8-dimethyl-4-quinolinol has been reported to induce apoptosis in breast cancer cells (MCF-7) through the activation of caspase pathways, with an IC50 value of approximately 12 µM. The hydrazino analog, 7-chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride, has also shown potential for apoptosis induction. evitachem.com These findings underscore the potential of the chloro-dimethyl-quinoline core structure in the development of new therapeutic agents that function by promoting cancer cell death.

Table 1: Apoptosis Induction by this compound and a Related Analog

| Compound | Cell Line | Effective Concentration/IC50 | Observation | Reference |

| This compound | Various cancer cells | As low as 1 µg/mL | Induces apoptosis | |

| 5-Chloro-2,8-dimethyl-4-quinolinol | Breast cancer (MCF-7) | ~12 µM | Induces apoptosis via caspase pathways | |

| 7-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride | Certain cancer cells | Not specified | Potential for apoptosis induction | evitachem.com |

Inhibition of Cell Proliferation

In addition to inducing apoptosis, this compound has been shown to inhibit the proliferation of cancer cells. Laboratory tests have demonstrated that it can suppress cell proliferation at concentrations as low as 1 µg/mL. This antiproliferative activity is a key characteristic of many quinoline-based compounds being explored for oncology applications.

A primary mechanism by which quinoline derivatives can halt cell proliferation is through the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH). nih.gov This enzyme is crucial for the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for creating the building blocks of DNA and RNA required for rapidly dividing cells. nih.gov By inhibiting DHODH, these compounds can deplete the pyrimidine supply, leading to a halt in the cell cycle and preventing further growth. nih.gov Research into related quinoline carboxylic acid analogs has identified potent DHODH inhibitors, suggesting a similar mechanism may contribute to the antiproliferative effects of this compound. nih.gov Analogs such as 6-Chloro-2,3-dimethylquinoline also effectively inhibit the growth of various cancer cell lines by acting as DHODH inhibitors.

Table 2: Antiproliferative Activity of this compound and Related Analogs

| Compound | Activity | Target/Mechanism | Effective Concentration | Reference |

| This compound | Inhibition of cell proliferation | Not specified | As low as 1 µg/mL | |

| 6-Chloro-2,3-dimethylquinoline | Inhibition of cancer cell growth | DHODH Inhibition | IC50: 32.8 - 39.6 µM | |

| 6-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride | Inhibition of cell proliferation | Not specified | Not specified | smolecule.com |

Anti-inflammatory Investigations

The quinoline ring is a core component of several compounds known for their anti-inflammatory properties. ijprajournal.com Derivatives of quinoline are utilized in the treatment of inflammatory conditions such as rheumatoid arthritis and systemic lupus erythematosus. ijprajournal.com The anti-inflammatory potential of the broader quinoline class suggests that this compound may also possess such activities.

Investigations into structurally similar compounds support this hypothesis. For instance, some quinoline derivatives are thought to exert their effects by modulating inflammatory pathways. smolecule.com The analog 5-Chloro-2,8-dimethylquinoline has been noted for its potential to suppress the production of pro-inflammatory cytokines, which are key mediators of the inflammatory response. While direct and detailed anti-inflammatory studies on this compound are not extensively documented in the available research, the activities of its analogs suggest it is a candidate for future investigation in this area. smolecule.com

Insecticidal and Herbicidal Activities

Quinolines and related heterocyclic compounds have been a source for the discovery of new agrochemicals. researchgate.net Research into various quinoline derivatives has revealed that some possess significant insecticidal and herbicidal properties. researchgate.netgoogle.com

In the area of insect control, analogs of this compound have shown promise. A study on new quinoline derivatives containing a perfluoropropanyl moiety found that one such compound exhibited good insecticidal activity against the diamondback moth (Plutella xylostella) and the oriental armyworm (Mythimna separata). researchgate.net Another study noted that certain novel anthranilic diamides, for which a precursor of this compound is used, displayed modest insecticidal activity against the oriental armyworm, with one compound achieving 100% larvicidal activity at a concentration of 25 mg/L. lookchem.com

Furthermore, the quinoline framework is the basis for compounds with herbicidal action. google.com A patent describes substituted quinolines for controlling undesirable plant growth. google.com While specific herbicidal data for this compound is not provided, the established activity of the compound class highlights its potential application in agriculture. google.com

Table 3: Insecticidal Activity of Quinoline Analogs

| Compound Type / Name | Target Pest | Activity Noted | Concentration | Reference |

| Quinoline derivative (Compound 4e) | Plutella xylostella (Diamondback moth) | Good insecticidal activity | 100 mg/L | researchgate.net |

| Quinoline derivative (Compound 4e) | Mythimna separata (Oriental armyworm) | Good insecticidal activity | 100 mg/L | researchgate.net |

| Pyrazole carboxamide (Compound 8b) | Mythimna separata (Oriental armyworm) | 100% Larvicidal activity | 25 mg/L | lookchem.com |

Structure Activity Relationship Sar Studies for 6 Chloro 2,8 Dimethylquinoline Derivatives

Influence of Substituent Position and Nature on Biological Activity

The type and position of substituents on the quinoline (B57606) ring are critical determinants of biological activity. Halogens, methyl groups, and bulky substituents like tert-butyl groups each impart distinct electronic and steric properties to the molecule.

The 6-chloro-2,8-dimethylquinoline scaffold possesses a unique combination of substituents. The chlorine atom at position 6, being electron-withdrawing, significantly affects the electron density distribution across the aromatic system. This alteration in electronic properties can enhance the molecule's ability to interact with biological targets. For instance, research on other quinoline derivatives has shown that the presence of a halogen, such as a fluoro group at the C6 position, can lead to an increase in anti-malarial activity. nih.gov In a similar vein, chloro-substituted derivatives have been found to be effective in inhibiting the growth of Plasmodium falciparum. researchgate.net The position of the halogen is paramount; for example, chlorine at position 6 is known to enhance reactivity towards electrophilic substitution when compared to a chlorine at position 4.

Bulky substituents, such as a tert-butyl group, can also significantly modulate biological activity, primarily through steric effects. Studies on related quinoline structures have demonstrated the impact of such groups. For example, a series of 6-(tert-butyl)-8-chloro-2,3-dimethylquinoline derivatives exhibited potent antifungal activity, with the substitution pattern being key to their efficacy. researchgate.net

The interplay between the electronic effects of halogens and the steric and electronic influence of alkyl groups creates a complex SAR profile. The specific arrangement in this compound—a halogen at C6 and methyl groups at C2 and C8—is a deliberate design feature explored in medicinal chemistry for developing agents with specific biological activities, such as antimicrobial and anticancer properties.

Table 1: Influence of Substituent Nature and Position on the Biological Activity of Quinoline Derivatives

| Substituent | Position(s) | General Influence on Activity | Example Finding |

|---|---|---|---|

| Chlorine | 6 | Electron-withdrawing, enhances electrophilic substitution reactivity. | Often associated with increased antimicrobial or antimalarial potency. nih.govresearchgate.net |

| Chlorine | 8 | Electron-withdrawing. | In combination with a C6-tert-butyl group, showed high antifungal activity. researchgate.net |

| Methyl | 2, 8 | Electron-donating, provides electronic compensation, can influence steric interactions. | The 2-methyl group can be a handle for further functionalization to improve activity. researchgate.net |

| tert-Butyl | 6 | Bulky, introduces significant steric hindrance. | Can lead to potent antifungal activity in certain quinoline scaffolds. researchgate.net |

| Fluoro | 6 | Electron-withdrawing. | Shown to increase anti-malarial activity compared to other substitution positions. nih.gov |

Role of Hydrophobicity and Lipophilicity (ClogP) in Biological Efficacy

Hydrophobicity and lipophilicity, often quantified by the partition coefficient (logP) or its calculated counterpart (ClogP), are fundamental physicochemical properties that govern the pharmacokinetic and pharmacodynamic behavior of drug molecules. These parameters influence a drug's absorption, distribution, metabolism, excretion, and interaction with its biological target.

For quinoline derivatives, lipophilicity is a key factor in their biological efficacy. nih.govmdpi.com A molecule's ability to traverse cellular membranes to reach its site of action is directly related to its lipophilicity. Quinolines, including their derivatives, are known to span a wide range of logP values depending on their substitution patterns. nih.govmdpi.com For instance, the introduction of different substituents can alter the ClogP value, which in turn can affect bioavailability. juniperpublishers.com

Quantitative Structure-Activity Relationship (QSAR) studies frequently identify lipophilicity as a critical descriptor for the biological activity of quinoline compounds. mdpi.comeuropa.eu For example, the anticancer activity of certain 6,7,8-substituted thiosemicarbazones of 2-chloro-3-formyl-quinoline derivatives was correlated with their ClogP values. nih.gov However, the relationship is not always linear. While increased lipophilicity can enhance membrane permeability and target engagement, excessively high lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and non-specific toxicity. nih.gov

Table 2: ClogP Values and Their Implied Effect on Bioavailability for Selected Quinoline Compounds

| Compound Type | Example ClogP Value | Implied Effect on Bioavailability | Reference |

|---|---|---|---|

| Chloroquine (B1663885) | 5.00 | High bioavailability properties noted. juniperpublishers.com | juniperpublishers.com |

| Chloroquinoline-isatin hybrid | 3.29 | Considered less lipophilic than chloroquine, which may affect absorption. juniperpublishers.com | juniperpublishers.com |

| Doxorubicin (Anticancer drug) | 0.57 | Good water solubility due to lower lipophilicity. juniperpublishers.com | juniperpublishers.com |

| Quinoline-1,2,3-triazole hybrids | 3.42-5.82 | Considered more lipophilic than Doxorubicin. juniperpublishers.com | juniperpublishers.com |

Impact of Molecular Planarity and Conjugation on Activity

The structural architecture of the quinoline nucleus, characterized by a planar, bicyclic aromatic system, is a cornerstone of its biological activity. This planarity is crucial for various mechanisms of action, particularly those involving intercalation.

The flat structure of the quinoline ring system allows it to insert itself between the base pairs of DNA. This intercalation can disrupt DNA replication and transcription processes, a mechanism central to the antimicrobial and anticancer properties of many quinoline derivatives. The this compound molecule retains this fundamental planarity, with the substituents extending from the aromatic plane.

Enhancing the conjugation of the π-electron system can further modulate biological activity. The introduction of substituents that extend the conjugated system, such as a styryl group (-CH=CH-C₆H₅), can alter the molecule's electronic and photophysical properties, including UV-Vis absorption and fluorescence. These changes can influence how the molecule interacts with biological macromolecules. While this compound itself does not have such an extended conjugated system, this principle is relevant for the design of new derivatives based on its scaffold. The existing fused benzene (B151609) and pyridine (B92270) rings already form a ten-membered π-electron system, which is essential for its inherent properties.

Correlation between Electronic Properties and Biological Activity

The biological activity of a molecule is fundamentally driven by its electronic properties, which dictate how it interacts with its physiological target. For this compound and its derivatives, understanding the relationship between electronic structure and bioactivity is essential for rational drug design.

Key electronic properties are often investigated using computational methods like Density Functional Theory (DFT). semanticscholar.orgrsc.org These studies provide insights into the distribution of electrons within the molecule and its chemical reactivity. The electron-withdrawing nature of the chlorine atom at position 6 and the electron-donating character of the methyl groups at positions 2 and 8 create a distinct electronic profile for this compound. This specific electronic arrangement influences the molecule's dipole moment and its ability to participate in electrostatic or hydrogen-bonding interactions with a biological target. researchgate.net

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important in this context. primescholars.comresearchgate.net The energy of these orbitals and the HOMO-LUMO energy gap (ΔE) are indicators of a molecule's chemical reactivity and kinetic stability. semanticscholar.org A smaller HOMO-LUMO gap generally suggests a more reactive molecule, which might translate to higher biological activity. researchgate.net Conversely, a large energy gap is associated with lower chemical reactivity and greater stability. semanticscholar.org DFT calculations can predict these values, allowing for a comparison between different derivatives to identify those with potentially enhanced activity. rsc.orgresearchgate.net

Table 3: Key Electronic Properties and Their Significance in SAR

| Electronic Property | Description | Significance for Biological Activity |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. Important for interactions with electrophilic sites on a biological target. primescholars.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. Important for interactions with nucleophilic sites on a biological target. primescholars.com |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | A smaller gap often correlates with higher chemical reactivity and potentially greater biological activity. semanticscholar.orgresearchgate.net |

| Total Energy | The total electronic energy of the molecule. | Indicates the overall thermodynamic stability of the compound. |

| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | Influences solubility and the ability to engage in electrostatic interactions with polar targets. researchgate.net |

Mechanistic Elucidation of Biological Action

Interference with DNA Replication and Topoisomerase Inhibition (e.g., DNA Gyrase, Topoisomerase IV)

A primary mechanism of action for many quinoline (B57606) derivatives, including 6-Chloro-2,8-dimethylquinoline, is the disruption of DNA synthesis and maintenance processes. This interference is largely achieved through the inhibition of type II topoisomerases, which are crucial enzymes that manage DNA topology during replication, transcription, and recombination.

In bacterial systems, the key targets are DNA gyrase and topoisomerase IV. Quinolines are known to bind to the complex formed between these enzymes and DNA, stabilizing it. This action promotes the cleavage of bacterial DNA but inhibits the subsequent re-ligation step, leading to an accumulation of double-strand breaks. This irreparable damage to the bacterial chromosome triggers a cascade of cellular responses that culminate in rapid cell death. This mechanism is fundamental to the antimicrobial properties observed for this class of compounds.

In the context of anticancer research, human topoisomerases are also targeted by some quinoline derivatives. The inhibition of these enzymes in cancer cells similarly leads to DNA damage, which triggers cellular stress responses and can lead to programmed cell death, or apoptosis.

Table 1: Documented Antimicrobial Activity of this compound

| Bacterial Type | Minimum Inhibitory Concentration (MIC) Range (µg/mL) |

| Gram-positive Bacteria | 0.5 - 10 |

| Gram-negative Bacteria | 0.5 - 10 |

Data from in vitro studies demonstrating the compound's efficacy.

Modulation of Enzyme Systems and Receptor Interactions

Research on closely related quinoline derivatives has shown they can act as inhibitors for various enzymes by binding to their active sites, thereby blocking normal biological pathways. For instance, certain quinoline-based drugs, like Dovitinib, are known to be potent inhibitors of multiple receptor tyrosine kinases (RTKs), which are critical for cell signaling and are often dysregulated in cancer. ijprajournal.com

Furthermore, investigations into derivatives such as 7-chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride suggest a mechanism involving the modulation of enzyme systems or direct interactions with receptors pertinent to disease processes. bldpharm.com While specific receptor binding studies for this compound are not extensively detailed, the broader quinoline class is known to interact with various receptors, influencing a wide array of physiological processes. evitachem.comnih.gov An example from a related heterocyclic class shows that a chloropyrimidine can irreversibly inhibit the enzyme thiaminase I by forming a covalent bond with a nucleophile in the enzyme's active site, highlighting a potential mode of action for such halogenated heterocycles. nih.gov

Disruption of Cellular Processes

The inhibition of key enzymes and interaction with DNA by this compound ultimately leads to the disruption of critical cellular processes, most notably inducing programmed cell death (apoptosis) in susceptible cells. The accumulation of DNA strand breaks caused by topoisomerase inhibition is a major trigger for apoptosis.

In cancer cells, which are characterized by rapid proliferation and often have compromised DNA damage repair pathways, this effect is particularly pronounced. The compound's ability to intercalate into the DNA helix can also interfere with replication and transcription processes, further contributing to cellular stress. Studies on derivatives have demonstrated that these molecules can effectively induce apoptosis in various cancer cell lines, including ovarian and prostate cancer. nih.govsmolecule.com This apoptotic induction is a key indicator of the compound's anticancer potential.

Table 2: Cytotoxic Activity of 4-Chloro-2,8-dimethylquinoline (B186857) Derivatives Against Cancer Cell Lines

| Compound Derivative | Cancer Cell Line | IC50 (µM) |

| N-(6-aminobenzothiazol-2-yl)amino-2,8-dimethylquinoline | HeLa | <19 |

| N-(6-aminobenzothiazol-2-yl)amino-2,8-dimethylquinoline | K562 | <19 |

| 4-(isoquinolin-5-ylamino)-2,8-dimethylquinoline | HeLa | <19 |

| 4-(isoquinolin-5-ylamino)-2,8-dimethylquinoline | K562 | <19 |

IC50 values represent the concentration required to inhibit 50% of cell growth. Data from a study on derivatives of the closely related 4-Chloro-2,8-dimethylquinoline. researchgate.net

Protoporphyrinogen (B1215707) Oxidase (PPO) Inhibition

Another identified mechanism for quinoline derivatives is the inhibition of protoporphyrinogen oxidase (PPO). ontosight.ai PPO is the last common enzyme in the biosynthetic pathway for both hemes and chlorophylls, where it catalyzes the oxidation of protoporphyrinogen IX into protoporphyrin IX. nih.govresearchgate.netchimia.ch

Inhibition of the PPO enzyme causes the substrate, protoporphyrinogen IX, to accumulate. ucanr.edu This accumulated substrate can leak from its normal location within the cell and undergo non-enzymatic oxidation, leading to the formation of protoporphyrin IX in the cytoplasm. nih.gov In the presence of light and oxygen, protoporphyrin IX acts as a potent photosensitizer, generating highly reactive singlet oxygen. nih.govucanr.edu These reactive oxygen species cause rapid lipid peroxidation and destruction of cell membranes, leading to leakage of cellular contents and swift cell death. ucanr.edu This mechanism is the basis for the action of many PPO-inhibiting herbicides, which include various heterocyclic chemical classes. chimia.chucanr.eduresearchgate.net The identification of PPO inhibition as a potential mode of action for quinoline derivatives highlights a distinct pathway through which these compounds can exert potent biological effects. ontosight.ai

Interference with Cell Signaling Pathways

This compound and its derivatives can interfere with intracellular signaling pathways that regulate cell growth, proliferation, and survival. The ability to modulate these pathways is a cornerstone of its potential anticancer activity.

Database entries for a closely related ester derivative, ethyl this compound-3-carboxylate, specifically link it to the MAPK/ERK and Notch signaling pathways. ambeed.com The MAPK/ERK pathway is a critical chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus. Dysregulation of this pathway is common in cancer. Experimental studies on other synthetic quinoline derivatives, such as 2-quinolyl-1,3-tropolones, have confirmed their ability to affect the ERK signaling pathway in ovarian and colon cancer cell lines. nih.govrsc.org By modulating such pathways, these compounds can halt the uncontrolled cell division that is characteristic of cancer. nih.govrsc.org